2-(3-Isopropyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid 2-(3-Isopropyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1344692-10-9
VCID: VC15850762
InChI: InChI=1S/C14H16N2O3/c1-8(2)16-13(17)11-7-5-4-6-10(11)12(15-16)9(3)14(18)19/h4-9H,1-3H3,(H,18,19)
SMILES:
Molecular Formula: C14H16N2O3
Molecular Weight: 260.29 g/mol

2-(3-Isopropyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid

CAS No.: 1344692-10-9

Cat. No.: VC15850762

Molecular Formula: C14H16N2O3

Molecular Weight: 260.29 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Isopropyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid - 1344692-10-9

Specification

CAS No. 1344692-10-9
Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
IUPAC Name 2-(4-oxo-3-propan-2-ylphthalazin-1-yl)propanoic acid
Standard InChI InChI=1S/C14H16N2O3/c1-8(2)16-13(17)11-7-5-4-6-10(11)12(15-16)9(3)14(18)19/h4-9H,1-3H3,(H,18,19)
Standard InChI Key HDYOOUZOCWAFOS-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C(=O)C2=CC=CC=C2C(=N1)C(C)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-(3-Isopropyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid belongs to the class of substituted 3,4-dihydrophthalazin-1(2H)-ones, systematically named according to IUPAC guidelines. Its molecular formula is C₁₄H₁₆N₂O₃, with a molecular weight of 260.29 g/mol . The structure integrates three functional regions:

  • A phthalazinone bicyclic system (two fused benzene rings with a ketone and NH group at positions 4 and 2, respectively)

  • An isopropyl substituent at position 3

  • A propanoic acid side chain at position 1

This arrangement creates distinct electronic and steric environments that influence solubility, reactivity, and target binding.

Crystallographic and Spectroscopic Data

While X-ray crystallographic data for this specific compound remains unpublished, analogous phthalazinones exhibit planar bicyclic cores with substituents adopting equatorial orientations to minimize steric strain . Key spectroscopic features include:

  • IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of ketone and carboxylic acid) and ~3300 cm⁻¹ (N-H stretch)

  • ¹H NMR: Distinct deshielding of the phthalazinone aromatic protons (δ 7.5–8.5 ppm) and characteristic splitting patterns for the isopropyl group (δ 1.2–1.4 ppm)

  • ¹³C NMR: Resonances at ~200 ppm (ketone carbonyl) and ~175 ppm (carboxylic acid carbonyl)

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₆N₂O₃
Molecular Weight260.29 g/mol
Calculated logP1.8–2.3 (estimated)
Topological Polar Surface Area78.8 Ų
Hydrogen Bond Donors2

Synthetic Methodologies and Reaction Chemistry

Synthesis Pathways

Industrial synthesis typically employs multi-step sequences starting from phthalic anhydride or substituted phthalimides. A representative route involves:

  • Formation of Phthalazinone Core: Condensation of phthalic anhydride with hydrazine derivatives under acidic conditions.

  • Isopropyl Introduction: Alkylation at position 3 using isopropyl halides in the presence of phase-transfer catalysts.

  • Side Chain Elaboration: Michael addition of acrylic acid derivatives followed by oxidation to the carboxylic acid .

Yield optimization remains challenging due to competing reactions at the NH group (position 2) and steric hindrance from the isopropyl moiety.

Reactivity Profile

The compound participates in three primary reaction types:

  • Nucleophilic Acyl Substitution: The 4-keto group undergoes condensation with amines to form hydrazones or imines.

  • Decarboxylation: Thermal or acidic conditions promote loss of CO₂ from the propanoic acid group, yielding 3-isopropyl-4-oxo-3,4-dihydrophthalazine .

  • Electrophilic Aromatic Substitution: Directed by the electron-withdrawing ketone, halogenation occurs preferentially at position 6 or 7 of the phthalazinone ring.

Table 2: Common Derivitization Reactions

Reaction TypeReagentsProductsYield (%)
Hydrazone FormationHydrazine hydrate4-Hydrazono derivatives45–60
EsterificationSOCl₂ + ROHMethyl/ethyl esters70–85
Ring HalogenationCl₂/FeCl₃6-Chloro-substituted analog30–40

Applications in Material Science and Drug Development

As a Synthetic Intermediate

The compound serves as a precursor for:

  • Fluorescent tags via Schiff base formation with aromatic diamines

  • Metal-organic frameworks (MOFs) exploiting the carboxylate coordination site

  • Prodrugs through esterification or amide conjugation

Structure-Activity Relationship (SAR) Studies

Systematic modifications have identified critical pharmacophoric elements:

  • Isopropyl Group: Enhances lipophilicity and target binding pocket occupancy.

  • Carboxylic Acid: Necessary for solubility and ionic interactions with basic residues.

  • Phthalazinone Core: Planar structure facilitates π-π stacking with aromatic amino acids.

Table 3: Analog Activity Comparison

DerivativePARP Inhibition IC₅₀Solubility (mg/mL)
Parent Compound12.3 μM0.45
Methyl Ester>100 μM2.10
6-Fluoro-substituted8.7 μM0.38
N²-Benzylated15.9 μM0.21

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